molecular formula C11H12BrNO5 B2714462 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid CAS No. 713104-22-4

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid

Cat. No.: B2714462
CAS No.: 713104-22-4
M. Wt: 318.123
InChI Key: XDHDQSZZCJPABK-UHFFFAOYSA-N
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Description

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO5. This compound is characterized by the presence of a bromine atom, an ethoxy group, and an amino-oxoethoxy group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Future Directions

The future directions for research on 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid are not clear due to the limited information available. Further studies could focus on elucidating its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxybenzoic acid followed by the introduction of the amino-oxoethoxy group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amino-oxoethoxy group can be introduced through a nucleophilic substitution reaction using ethyl chloroformate and ammonia under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino-oxoethoxy groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and ethoxy groups, along with the amino-oxoethoxy moiety, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHDQSZZCJPABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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